Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 2411202-20-3
VCID: VC7723918
InChI: InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3
SMILES: CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2
Molecular Formula: C14H12FNO5S
Molecular Weight: 325.31

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

CAS No.: 2411202-20-3

Cat. No.: VC7723918

Molecular Formula: C14H12FNO5S

Molecular Weight: 325.31

* For research use only. Not for human or veterinary use.

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate - 2411202-20-3

Specification

CAS No. 2411202-20-3
Molecular Formula C14H12FNO5S
Molecular Weight 325.31
IUPAC Name phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate
Standard InChI InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3
Standard InChI Key CSCMPHFAJXQLQS-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2

Introduction

PropertyValueSource Analog
Molecular FormulaC₁₄H₁₃FNO₅S
Molecular Weight (g/mol)326.33Calculated
Melting Point (°C)96–98 (similar to )
Boiling Point (°C)309.4 (predicted)
Density (g/cm³)1.516 ± 0.06

Synthesis and Reaction Pathways

The synthesis of phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate likely involves multi-step protocols, drawing parallels from patented methodologies for N-methyl carbamates and related intermediates .

Key Synthetic Steps:

  • Formation of Phenyl-N-methylcarbamate Core:

    • Reaction of diphenyl carbonate with methylamine in an inert solvent at 20–80°C to yield phenyl-N-methyl urethane .

    • Critical Parameters: Molar ratio (1:1), temperature control to avoid side products like N,N'-dimethylurea .

  • Introduction of 4-Fluorosulfonyloxy Group:

    • Sulfonation of phenol derivatives followed by fluorination, as seen in analogs .

    • Example: Reaction of 4-hydroxyphenyl carbamate with sulfuryl chloride fluoride (SO₂ClF) under controlled conditions .

  • Final Coupling:

    • Condensation of the fluorosulfonyloxyphenyl intermediate with phenyl chloroformate in the presence of a base catalyst (e.g., triethylamine) .

Table 2: Synthetic Optimization Insights

ParameterOptimal ConditionSource
Temperature (Step 1)50°C
Catalyst (Step 3)Triethylamine
Yield ImprovementReflux in THF

Physicochemical Properties

The compound’s properties are influenced by its polar sulfonyl group and aromatic systems:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -OSO₂F group; limited solubility in water .

  • Stability: Hydrolytically sensitive under acidic or basic conditions, common to carbamates .

  • Spectroscopic Data:

    • ¹H NMR: Expected signals at δ 3.2 ppm (N-CH₃), δ 7.2–8.1 ppm (aromatic protons) .

    • IR: Stretching vibrations at 1740 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) .

Applications and Functional Relevance

Pharmaceutical Intermediates

  • Antitumor Agents: Analogous carbamates serve as precursors in small-molecule inhibitors (e.g., kinase inhibitors) . The fluorosulfonyl group may enhance binding affinity to biological targets .

  • Protease Inhibitors: Sulfonyl groups are critical in designing transition-state analogs for enzyme inhibition .

Agrochemical Research

Chemical Synthesis

  • Electrophilic Reagents: The -OSO₂F group acts as a leaving group in nucleophilic aromatic substitution reactions .

ParameterValueSource
AChE InhibitionReversible
Symptom OnsetRapid (minutes)
AntidoteAtropine (muscarinic effects)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator